1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized chemical compound with a complex molecular structure. It belongs to the class of pyrazole derivatives and contains a sulfonyl chloride functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of cyclopentylamine with isopropyl alcohol under acidic conditions to form the pyrazole ring. Subsequent chlorosulfonation introduces the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of specialized reactors and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
1-Cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyrazole derivatives.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound's reactivity makes it a valuable tool in synthetic chemistry and drug design.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole compounds with different substituents.
Sulfonyl Chlorides: Other sulfonyl chloride compounds with varying functional groups.
Properties
IUPAC Name |
1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3S/c1-9(2)18-8-11-12(19(13,16)17)7-15(14-11)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPFMAOOHPFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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